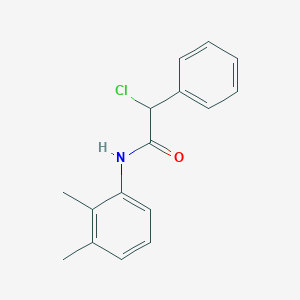

2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-11-7-6-10-14(12(11)2)18-16(19)15(17)13-8-4-3-5-9-13/h3-10,15H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCPMTWRYFHGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of 2,3-Dimethylaniline with Chloroacetyl Chloride

The most common and direct synthetic route involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride under controlled conditions. This method is well-documented in patent literature and research articles.

-

$$

\text{2,3-Dimethylaniline} + \text{Chloroacetyl chloride} \xrightarrow[\text{NaOAc}]{\text{Glacial acetic acid, 2 h}} \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide}

$$ -

- Mix 2,3-dimethylaniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate.

- Reaction time: approximately 2 hours at room temperature.

- The reaction is typically carried out under stirring to ensure homogeneity.

- The product precipitates or can be extracted and purified by recrystallization or chromatography.

-

- Reported yields are high, around 96% for the analogous 2-chloro-N-(2,3-dimethylphenyl)acetamide compound.

- The product is obtained as a white solid with good purity confirmed by NMR and mass spectrometry data.

-

- 1H NMR (300 MHz, DMSO-d6): Signals consistent with methyl groups on the aromatic ring and amide protons.

- MS (DCI/NH3) m/e 198 (M+H)+ for the acetylated product without the phenyl substitution, indicating the expected molecular ion peak.

This method is referenced in patent US2003/232836 and related chemical synthesis databases.

General Notes on Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes melting point determination, 1H and 13C NMR spectroscopy, and mass spectrometry.

- Reaction monitoring is often done via thin-layer chromatography (TLC).

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with chloroacetyl chloride | 2,3-Dimethylaniline, chloroacetyl chloride | Glacial acetic acid, NaOAc, 2 h, RT | 96 | Simple, high yield, widely used |

| Palladium-catalyzed amination | Aniline, chloroacetamide, Pd(OAc)2, bipyridine | Toluene, 120 °C, 24 h | 81 | Suitable for complex substrates |

| Other metal-catalyzed methods | Not specifically reported | Various | N/A | Potential alternative routes under study |

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of N-oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide has several notable applications in scientific research:

-

Organic Synthesis :

- Serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals.

-

Biological Activity :

- Investigated for its potential antimicrobial and antifungal properties, particularly against resistant strains of pathogens.

-

Medicinal Chemistry :

- Explored for its therapeutic potential, including anti-inflammatory and analgesic effects.

-

Material Science :

- Used in the development of specialty chemicals and materials due to its unique chemical structure.

The compound exhibits a range of biological activities that have been documented in various studies:

Antifungal Activity

Recent studies have highlighted its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound demonstrated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Between 512 and 1024 µg/mL.

- Significant inhibition of biofilm formation (up to 92%) and disruption of preformed biofilms (up to 87%) .

Antifungal Resistance Study

A study focused on the compound's effectiveness against fluconazole-resistant clinical strains demonstrated its potential as an alternative treatment option in antifungal therapy. The compound's ability to inhibit both planktonic cells and biofilm formations indicates its significance in treating chronic infections where biofilm formation is critical .

Antimicrobial Screening

Research efforts have screened various chloroacetamides for their antimicrobial properties, confirming that structural modifications significantly affect biological activity. The findings suggest that the presence of specific substituents on the phenyl ring enhances inhibitory activity against various pathogens .

Biofilm Disruption Investigations

Investigations into the compound's ability to disrupt established biofilms have provided insights into its application in chronic infections. The results indicate that it can effectively inhibit biofilm formation and disrupt existing biofilms, making it a valuable candidate for further therapeutic development .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Chloroacetamide derivatives exhibit diverse properties depending on substituent patterns. Key analogs include:

Positional Isomers: 2,3- vs. 2,5-Dimethylphenyl Substitution

- 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) :

- 2-Chloro-N-(2,5-dimethylphenyl)acetamide (1u) :

Phenyl vs. Dimethylphenyl Substitution

- 2-Chloro-N-phenylacetamide: Substituents: Simple phenyl group. Crystal Structure: The amide group forms a dihedral angle of 16.0° with the phenyl ring, facilitating N–H⋯O hydrogen bonding in the solid state .

Dichlorophenyl Derivatives

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Substituents: 3,4-Dichlorophenyl and pyrazolyl groups. Dihedral Angles: 44.5–56.2° between dichlorophenyl and pyrazolyl rings, influencing crystal packing and intermolecular interactions .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Key Observations :

Actividad Biológica

2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a chloro group and a phenylacetamide moiety, which are crucial for its biological activity. The presence of the chloro group enhances binding affinity to target enzymes or receptors, thereby modulating biological pathways .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly α-glucosidase. It has been found to possess significant inhibitory activity compared to standard inhibitors like acarbose .

- Antiproliferative Effects : Studies indicate that this compound may exhibit antiproliferative properties against certain cancer cell lines, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The chloro group and the phenylacetamide moiety facilitate strong interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activity and influence cellular signaling pathways .

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect the compound's potency. For instance, modifications such as methyl or nitro groups can either enhance or diminish inhibitory activity against α-glucosidase .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Enzyme Inhibition :

-

Antiproliferative Activity :

- In cell viability assays using various cancer cell lines, this compound showed promising results with significant reductions in cell viability at specific concentrations .

- The activation of apoptotic pathways was also observed, with increased levels of caspase-3 indicating potential for inducing programmed cell death in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide, and what analytical techniques confirm its structure?

- Methodology : Synthesis typically involves condensation of chloroacetyl chloride with substituted anilines (e.g., 2,3-dimethylaniline) under basic conditions (e.g., K₂CO₃). Post-synthesis, structural confirmation employs:

- IR spectroscopy : Amide C=O stretch (~1649 cm⁻¹) and N-H stretches (~3292–3393 cm⁻¹) .

- NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.3 ppm), and chloroacetamide CH₂Cl (δ ~4.2 ppm) .

- Elemental analysis : To verify stoichiometry .

Q. Which spectroscopic methods are critical for characterizing purity and functional groups in this compound?

- Key techniques :

- FTIR : Identifies amide bonds and chloro groups via characteristic absorption bands .

- ¹H/¹³C NMR : Resolves aromatic and aliphatic protons, confirming substitution patterns .

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 260 for C₁₅H₁₄ClNO) .

Q. What safety protocols are essential when handling chloroacetamide derivatives?

- Recommendations :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store at -20°C for long-term stability and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction (SC-XRD) resolve conformational isomerism in chloroacetamide derivatives?

- Approach : SC-XRD reveals molecular conformations (e.g., syn/anti orientation of N-H relative to methyl groups) and hydrogen-bonding networks. For example, intermolecular N–H⋯O bonds stabilize crystal packing .

- Tools :

- SHELXL/XL for structure refinement .

- ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonds .

Q. How do aromatic substituents influence hydrogen bonding and crystal packing in chloroacetamides?

- Findings : Substituents like methyl groups on the phenyl ring direct hydrogen-bonding patterns. In 2-Chloro-N-(3,4-dimethylphenyl)acetamide, syn/anti N-H conformations create parallel chains via N–H⋯O interactions, affecting crystallographic symmetry .

- Validation : Use PLATON or Mercury to analyze supramolecular interactions .

Q. What computational methods predict the reactivity of this compound in molecular docking studies?

- Protocol :

- Docking software (AutoDock/Vina) : Simulate binding affinities to biological targets (e.g., viral proteases) .

- DFT calculations : Optimize geometry and electrostatic potential surfaces (e.g., using Gaussian) .

- Parameters : Include solvation effects and van der Waals interactions for accurate binding energy estimates .

Q. How can batch-to-batch discrepancies in melting points or spectral data be investigated?

- Troubleshooting :

- Purity analysis : HPLC or TLC to detect impurities .

- Polymorph screening : DSC/XRD to identify crystalline forms .

- Recrystallization : Use solvents like ethanol to isolate pure phases .

Q. What are the environmental degradation pathways of chloroacetamide herbicides, and how are metabolites quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.